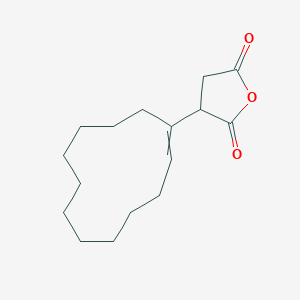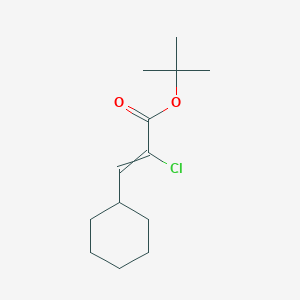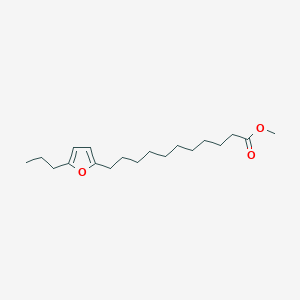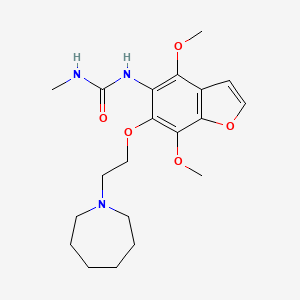
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, methoxy groups, and an azepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting with the preparation of the benzofuran core. The introduction of methoxy groups and the azepine moiety requires specific reagents and conditions to ensure the desired substitutions and functionalizations are achieved. Common reagents used in these steps include methoxyating agents, azepine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azepine moiety can be reduced to form different nitrogen-containing rings.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran carboxylic acids, while reduction of the azepine moiety can produce different nitrogen-containing heterocycles.
Aplicaciones Científicas De Investigación
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(3-hydroxyphenyl)ethyl]-5-benzofuranmethanol
- 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(2-hydroxyphenyl)ethyl]-5-benzofuranmethanol
- 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(4-hydroxyphenyl)ethyl]-5-benzofuranmethanol
Uniqueness
N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Propiedades
Número CAS |
66203-01-8 |
|---|---|
Fórmula molecular |
C20H29N3O5 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C20H29N3O5/c1-21-20(24)22-15-16(25-2)14-8-12-27-17(14)19(26-3)18(15)28-13-11-23-9-6-4-5-7-10-23/h8,12H,4-7,9-11,13H2,1-3H3,(H2,21,22,24) |
Clave InChI |
PEMYTKNFGHRCKO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCCC3)OC)OC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


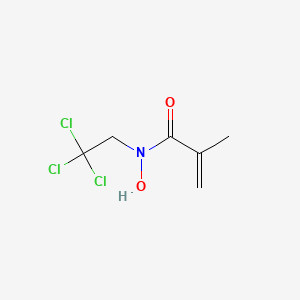
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
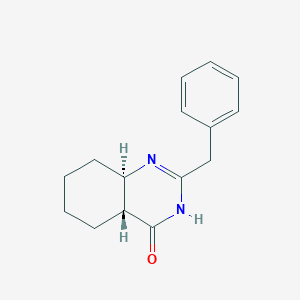
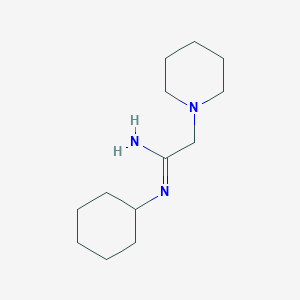
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
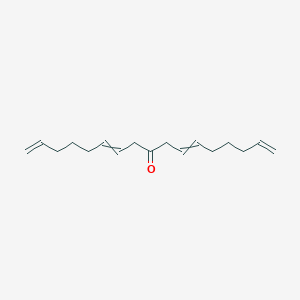

![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
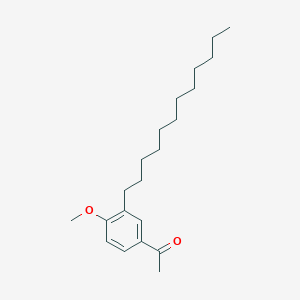
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
